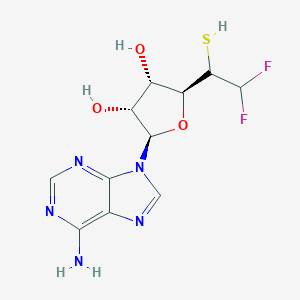
5'-Difluoromethylthio-5'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Difluoromethylthio-5'-deoxyadenosine (DFMA) is a nucleoside analog that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DFMA is a modified version of the natural nucleoside adenosine, where the hydroxyl group at the 5' position is replaced by a difluoromethylthio group. This modification results in increased stability and resistance to degradation by enzymes, making it a promising candidate for cancer therapy.
Mécanisme D'action
5'-Difluoromethylthio-5'-deoxyadenosine is incorporated into the DNA of cancer cells during DNA synthesis, where it acts as a chain terminator, preventing further DNA synthesis. 5'-Difluoromethylthio-5'-deoxyadenosine also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that ultimately lead to cell death.
Biochemical and Physiological Effects:
5'-Difluoromethylthio-5'-deoxyadenosine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 5'-Difluoromethylthio-5'-deoxyadenosine has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). 5'-Difluoromethylthio-5'-deoxyadenosine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments is its stability and resistance to degradation by enzymes. This makes it a useful tool for studying DNA synthesis and replication. However, one limitation is that 5'-Difluoromethylthio-5'-deoxyadenosine is highly toxic and can cause significant side effects in vivo. Therefore, caution must be taken when handling and using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments.
Orientations Futures
There are a number of future directions for research on 5'-Difluoromethylthio-5'-deoxyadenosine. One area of interest is the development of more stable and less toxic analogs of 5'-Difluoromethylthio-5'-deoxyadenosine for use in cancer therapy. Another area of interest is the study of the mechanism of action of 5'-Difluoromethylthio-5'-deoxyadenosine, including its interaction with DNA polymerase and other proteins involved in DNA synthesis and replication. Finally, the use of 5'-Difluoromethylthio-5'-deoxyadenosine in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of existing cancer therapies.
Méthodes De Synthèse
5'-Difluoromethylthio-5'-deoxyadenosine can be synthesized using a variety of methods, including the reaction of 5'-deoxyadenosine with difluoromethylthiolating reagents such as difluoromethylthiolating agents or bis(2-chloroethyl) sulfide. Another method involves the reaction of 5'-deoxyadenosine with a difluoromethylthio-substituted nucleoside triphosphate, using an enzyme such as DNA polymerase to catalyze the reaction.
Applications De Recherche Scientifique
5'-Difluoromethylthio-5'-deoxyadenosine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. 5'-Difluoromethylthio-5'-deoxyadenosine works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
112606-73-2 |
|---|---|
Nom du produit |
5'-Difluoromethylthio-5'-deoxyadenosine |
Formule moléculaire |
C11H13F2N5O3S |
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2,2-difluoro-1-sulfanylethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13F2N5O3S/c12-8(13)7(22)6-4(19)5(20)11(21-6)18-2-17-3-9(14)15-1-16-10(3)18/h1-2,4-8,11,19-20,22H,(H2,14,15,16)/t4-,5+,6-,7?,11+/m0/s1 |
Clé InChI |
QZHQGSPDUXGGIV-ZOXFDYRRSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(F)F)S)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |
Synonymes |
5'-DFMTA 5'-difluoromethylthio-5'-deoxyadenosine 5'-difluoromethylthioadenosine 5-DFMTDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



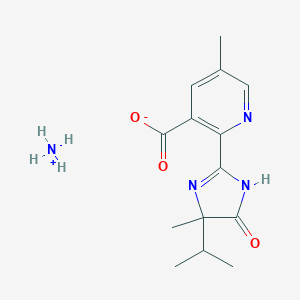
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
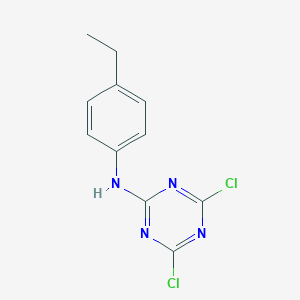
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)
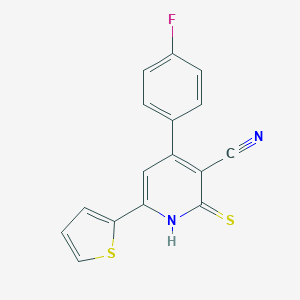
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
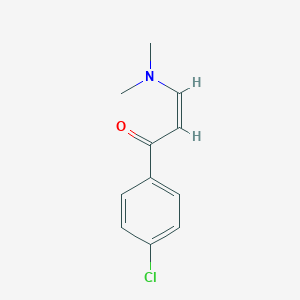
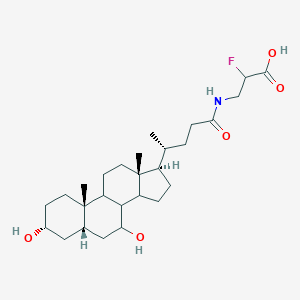
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)
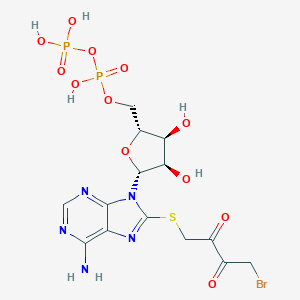
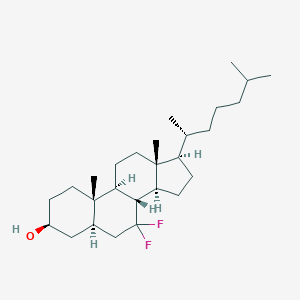
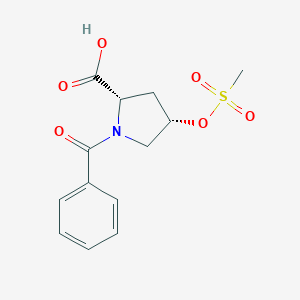
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)